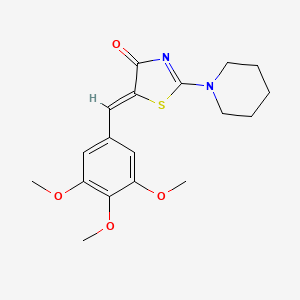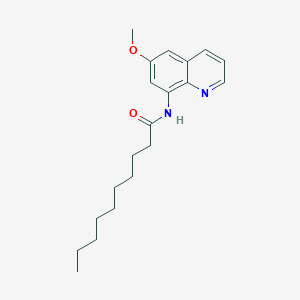![molecular formula C25H25N5O2S2 B11618302 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618302.png)
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with the linear formula C31H29N5O2S2 , is a fascinating member of the pyrido[1,2-a]pyrimidin-4-one family. It features a thiazolidinone ring system, a benzyl group, and an ethylpiperazine moiety.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach includes the condensation of appropriate starting materials to form the thiazolidinone ring. The benzyl and ethylpiperazine substituents are then introduced. Detailed reaction conditions and mechanisms would require further investigation.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific studies or applications.
Analyse Chemischer Reaktionen
Reactivity:: This compound can participate in various chemical reactions:
- Oxidation : It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction processes could yield corresponding reduced forms.
- Substitution : Substitution reactions at the benzyl or piperazine positions are possible.
- Thionyl chloride (SOCl2) : Used for the thionylation step.
- Hydrogenation catalysts : Employed for reduction reactions.
- Base-catalyzed substitutions : For introducing different substituents.
Major Products:: The specific products formed depend on the reaction conditions and substituents involved. Isolation and characterization of intermediates and final products are essential for a comprehensive understanding.
Wissenschaftliche Forschungsanwendungen
Chemistry:: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology and Medicine::- Anticancer Properties : Investigated for its potential as an anticancer agent due to its unique structure.
- Enzyme Inhibition : May interact with specific enzymes, affecting cellular processes.
- Materials Science : Its structural motifs could inspire new materials.
- Pharmaceuticals : Potential as a lead compound for drug development.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
While this compound stands out due to its thiazolidinone and pyrido[1,2-a]pyrimidin-4-one fusion, similar compounds include:
Eigenschaften
Molekularformel |
C25H25N5O2S2 |
|---|---|
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
(5Z)-3-benzyl-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N5O2S2/c1-2-27-12-14-28(15-13-27)22-19(23(31)29-11-7-6-10-21(29)26-22)16-20-24(32)30(25(33)34-20)17-18-8-4-3-5-9-18/h3-11,16H,2,12-15,17H2,1H3/b20-16- |
InChI-Schlüssel |
YDEAPELGXKDFRI-SILNSSARSA-N |
Isomerische SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
Kanonische SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11618220.png)
![2-(4-fluorophenyl)-5-(naphthalen-1-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B11618222.png)
![6-iodo-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11618236.png)
![Furan-2-yl{4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl}methanone](/img/structure/B11618239.png)
![N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11618243.png)

![N-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-chlorophenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B11618253.png)

![(7Z)-3-(3-fluorophenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11618277.png)
![(2Z)-2-[(4-chlorophenyl)imino]-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11618280.png)

![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B11618301.png)

![7-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11618309.png)
